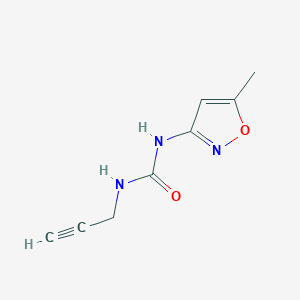
7-Fluoro-4-trifluoromethoxy-1H-indole
Vue d'ensemble
Description
7-Fluoro-4-trifluoromethoxy-1H-indole (7-F-4-TFMI) is an indole derivative that is composed of a seven-membered ring fused with a five-membered ring, with an oxygen atom, a fluorine atom, and a trifluoromethoxy group attached to it. 7-F-4-TFMI has been extensively studied due to its potential applications in medicinal chemistry, biochemistry, and chemical biology.
Applications De Recherche Scientifique
Palladium-catalyzed C-H Fluoroalkylation
A study by Borah and Shi (2017) presented a palladium-catalyzed, regioselective C-H fluoroalkylation of indoles, demonstrating the high regioselectivity achieved by using a directing group at the C3 position. This methodology extends beyond indole fluoroalkylation to other heteroarenes, highlighting the versatility of fluoroalkylated indole derivatives in synthetic chemistry (Borah & Shi, 2017).
Radiopharmaceutical Synthesis
Shoup et al. (2013) discussed the concise radiosynthesis of [(18)F]T807, a potent agent for imaging tau pathologies, showcasing the application of fluorinated indole derivatives in developing new diagnostic tools for neurodegenerative diseases (Shoup et al., 2013).
HIV-1 Attachment Inhibitor Development
Wang et al. (2003) explored the synthesis of indole derivatives interfering with the HIV surface protein gp120 and the host cell receptor CD4, demonstrating the potential of fluorinated indole derivatives in antiviral drug development (Wang et al., 2003).
Synthetic Methodology and Pharmaceutical Properties
Research by Ichikawa et al. (2002) on the disfavored 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes led to the synthesis of ring-fluorinated hetero- and carbocycles, showcasing the unique role of fluorine in facilitating otherwise challenging cyclizations (Ichikawa et al., 2002).
Material Science Applications
Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, providing insights into enhancing the UV stability of molecules while maintaining their conductivity. This research highlights the significance of fluorinated compounds in material science and their potential in developing advanced materials with tailored properties (Praveen & Ojha, 2012).
Asymmetric Catalysis
Guo et al. (2017) reported an asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes, illustrating the strategic use of fluorinated reagents in achieving enantioselective synthesis, which is crucial for the development of chiral drugs and molecules (Guo et al., 2017).
Propriétés
IUPAC Name |
7-fluoro-4-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-6-1-2-7(15-9(11,12)13)5-3-4-14-8(5)6/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPUBEFBWBWPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1OC(F)(F)F)C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-trifluoromethoxy-1H-indole | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)
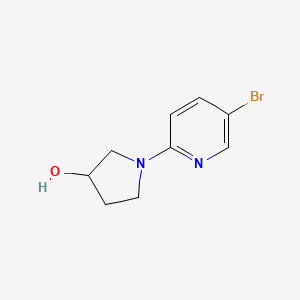

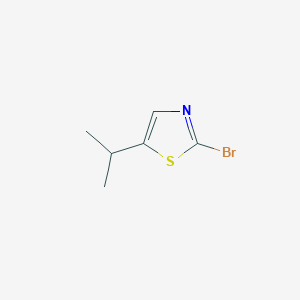
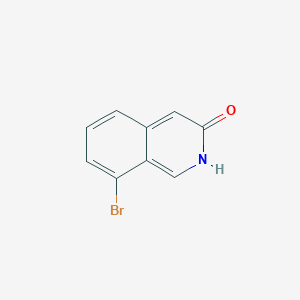
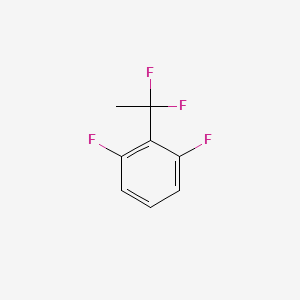
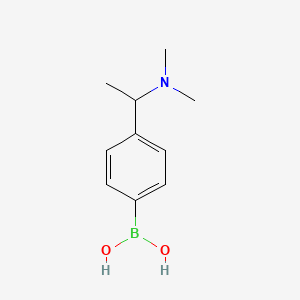
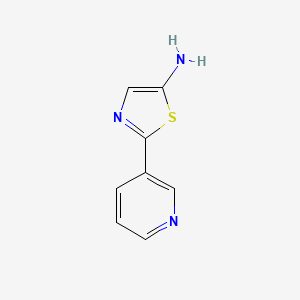
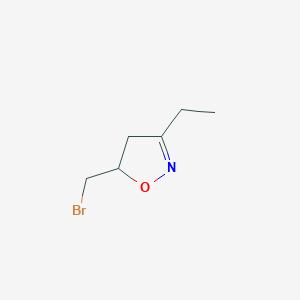

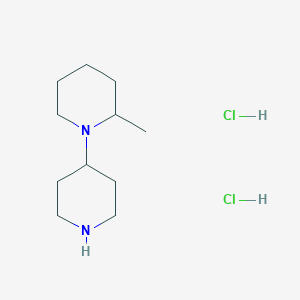
![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
